p-Amino-N-benzyl-N-(3-(diethylamino)propyl)benzamide hydrochloride
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Overview
Description
p-Amino-N-benzyl-N-(3-(diethylamino)propyl)benzamide hydrochloride: is a chemical compound with the molecular formula C21H29N3O.ClH and a molecular weight of 375.99 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of p-Amino-N-benzyl-N-(3-(diethylamino)propyl)benzamide hydrochloride typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.
Chemical Reactions Analysis
p-Amino-N-benzyl-N-(3-(diethylamino)propyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and amino groups.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
p-Amino-N-benzyl-N-(3-(diethylamino)propyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in molecular biology experiments.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of p-Amino-N-benzyl-N-(3-(diethylamino)propyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
p-Amino-N-benzyl-N-(3-(diethylamino)propyl)benzamide hydrochloride can be compared with other benzamide derivatives, such as N-methylbenzamide and N,N-dimethylpropylamine hydrochloride . These compounds share similar structural features but differ in their specific functional groups and chemical properties. The unique combination of the amino, benzyl, and diethylamino groups in this compound contributes to its distinct chemical behavior and applications.
Properties
CAS No. |
101035-79-4 |
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Molecular Formula |
C21H30ClN3O |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
3-[(4-aminobenzoyl)-benzylamino]propyl-diethylazanium;chloride |
InChI |
InChI=1S/C21H29N3O.ClH/c1-3-23(4-2)15-8-16-24(17-18-9-6-5-7-10-18)21(25)19-11-13-20(22)14-12-19;/h5-7,9-14H,3-4,8,15-17,22H2,1-2H3;1H |
InChI Key |
ITAQCBPNCDGQSH-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Cl-] |
Origin of Product |
United States |
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